Cas no 110207-94-8 (3-Isopropylbenzylamine)

3-Isopropylbenzylamine structure
3-Isopropylbenzylamine structure
Product Name:3-Isopropylbenzylamine
CAS No:110207-94-8
MF:C10H15N
MW:149.232802629471
CID:1191661
PubChem ID:21085835
Update Time:2025-04-20

3-Isopropylbenzylamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 3-(1-methylethyl)-
    • 3-Isopropylbenzylamine
    • DB-339422
    • EN300-141709
    • SCHEMBL84035
    • F88386
    • (3-ISOPROPYLPHENYL)METHANAMINE
    • (3-propan-2-ylphenyl)methanamine
    • 3-isopropyl-benzylamine
    • [3-(propan-2-yl)phenyl]methanamine
    • CS-0234418
    • 1-(3-isopropylphenyl)methanamine
    • AKOS013200781
    • UMGGFLATENTNHY-UHFFFAOYSA-N
    • 110207-94-8
    • 3-(1-Methylethyl)benzenemethanamine (ACI); (3-Isopropylphenyl)methanamine; 3-Isopropylbenzylamine; [3-(Propan-2-yl)phenyl]methanamine
    • Inchi: 1S/C10H15N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3
    • InChI Key: UMGGFLATENTNHY-UHFFFAOYSA-N
    • SMILES: NCC1=CC=CC(=C1)C(C)C

Computed Properties

  • Exact Mass: 149.12055
  • Monoisotopic Mass: 149.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

3-Isopropylbenzylamine Pricemore >>

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